molecular formula C19H25N3O2 B5291498 N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide

N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide

Cat. No.: B5291498
M. Wt: 327.4 g/mol
InChI Key: GCAQVJVGEIKVHL-UHFFFAOYSA-N
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Description

N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is an organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by a cycloheptyl group attached to a quinoxaline ring system, which is further substituted with a methoxy group and a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Properties

IUPAC Name

N-cycloheptyl-3-(3-methoxyquinoxalin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-19-17(21-15-10-6-7-11-16(15)22-19)12-13-18(23)20-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQVJVGEIKVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoxaline derivative using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the quinoxaline derivative.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of N1-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring or the cycloheptyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Cycloheptyl-3-(2-quinoxalinyl)propanamide
  • N~1~-Cycloheptyl-3-(3-methoxy-2-pyridinyl)propanamide
  • N~1~-Cycloheptyl-3-(3-methoxy-2-benzimidazolyl)propanamide

Uniqueness

N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is unique due to the presence of the methoxy group on the quinoxaline ring, which can influence its chemical reactivity and biological activity. The cycloheptyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various research applications.

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